molecular formula C18H24FNO4 B8214733 1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid

1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid

Cat. No.: B8214733
M. Wt: 337.4 g/mol
InChI Key: ZFHKBGCYOQAPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid is a chemical compound with the molecular formula C18H24FNO4 and a molecular weight of 337.3858632 . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The 3-fluorobenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and protecting group, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-5-8-18(12-20,15(21)22)11-13-6-4-7-14(19)10-13/h4,6-7,10H,5,8-9,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHKBGCYOQAPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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